![molecular formula C20H20N2O4S B2836536 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-methoxyphenyl)acetate CAS No. 1396759-52-6](/img/structure/B2836536.png)
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-methoxyphenyl)acetate, also known as MBTA, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of azetidin-3-yl compounds and has been found to exhibit interesting biological properties.
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the significant activity of related compounds predominantly against Gram-negative bacteria, highlighting the potential of these compounds in addressing bacterial resistance. For instance, substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids showed notable antimicrobial efficacy against Gram-negative strains, suggesting their utility in developing new antibiotic classes (S. Woulfe & M. Miller, 1985).
Aldose Reductase Inhibition
Compounds structurally similar have been evaluated for their inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. Derivatives synthesized for this purpose showed promising IC50 values, indicating potential as novel therapeutic agents for managing diabetic complications (Sher Ali et al., 2012).
Synthesis and Biological Activity
There is also a focus on the synthesis of β-lactam and thiazolidinone derivatives, with evaluations of their biological activities ranging from antimicrobial to anticancer effects. Notably, azetidinone and thiazolidinone derivatives have been prepared, showcasing in vitro growth inhibiting activity against various microbes and selected compounds displaying anticancer properties (S. Hirpara, K. Parekh, & Hansa Parekh, 2003).
Antifungal and Antitubercular Screening
Compounds synthesized from similar chemical frameworks have been subjected to antimicrobial screening, demonstrating antibacterial, antifungal, and antitubercular activity against a range of microorganisms. This further underscores the versatility of these compounds in contributing to the development of new antimicrobial agents (J. A. Patel, B. Mistry, & K. R. Desai, 2008).
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as solubility and chemical stability may play a role in the compound’s action and efficacy .
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-24-14-8-6-13(7-9-14)10-18(23)26-15-11-22(12-15)20-21-19-16(25-2)4-3-5-17(19)27-20/h3-9,15H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRASIISLEBZMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

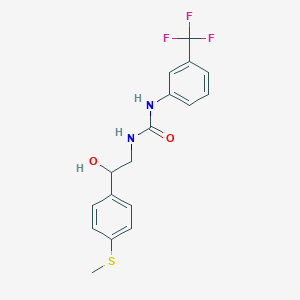
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2836461.png)
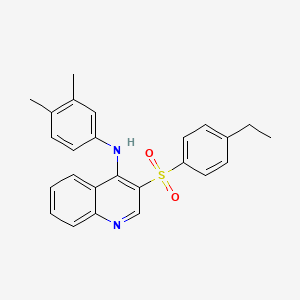
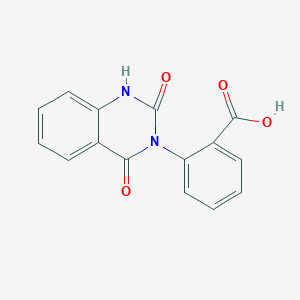
![methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2836464.png)
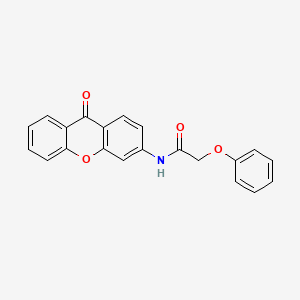

![2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole](/img/structure/B2836471.png)


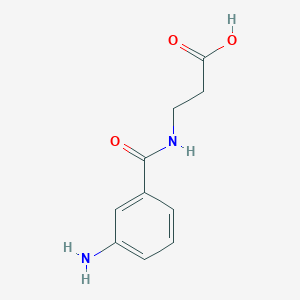
![N-(4-chlorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2836475.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2836476.png)
